1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Description
This compound features an imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 8, a methylthio (-SMe) group at position 3, and a trifluoromethyl (-CF₃) group at position 4. The ketone moiety (2,2,2-trifluoroethanone) at position 1 contributes to its electrophilic character.
Properties
IUPAC Name |
1-[8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF6N2OS/c1-22-9-19-6(8(21)11(16,17)18)7-5(12)2-4(3-20(7)9)10(13,14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMGCOBCWRMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is commonly prepared via cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters. A Ritter-type reaction has been reported as an efficient approach for related imidazo[1,5-a]pyridine analogs, where phenyl(pyridin-2-yl)methanol derivatives react with nitriles in the presence of Lewis acids such as Bi(OTf)3 and p-toluenesulfonic acid under elevated temperatures (~150 °C) in solvents like dichloroethane (DCE). Although this exact reaction is for related analogs, it informs the synthetic logic for the imidazo[1,5-a]pyridine core construction.
Introduction of the Methylthio Group at Position 3
The methylthio substituent can be introduced via nucleophilic substitution reactions or by using methylthiolating agents during or after the cyclization step. For instance, a 3-haloimidazo[1,5-a]pyridine intermediate can undergo substitution with sodium methylthiolate or methylthiol under controlled conditions to install the methylthio group.
Incorporation of the Trifluoromethyl Group at Position 6
The trifluoromethyl group is typically introduced through electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. For example, 6-(trifluoromethyl)imidazo[1,5-a]pyridine intermediates can be synthesized via cyclization of trifluoromethyl-substituted pyridine derivatives or by direct trifluoromethylation of the imidazo ring using reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.
Attachment of the 2,2,2-Trifluoroethanone Moiety
The final key step involves linking the 2,2,2-trifluoroethanone group to the nitrogen atom of the imidazo[1,5-a]pyridine ring. This is commonly achieved by alkylation or acylation reactions using 2,2,2-trifluoroacetyl chloride or 2,2,2-trifluoroacetic anhydride under mild conditions to avoid decomposition or side reactions. The reaction is typically performed in anhydrous solvents such as dichloromethane or acetonitrile, often in the presence of a base (e.g., triethylamine) to scavenge released HCl.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form imidazo[1,5-a]pyridine core | 2-aminopyridine derivative + α-haloketone, Bi(OTf)3, p-TsOH, DCE, 150 °C | Ritter-type reaction or alternative cyclization |
| 2 | Methylthio substitution at C-3 | Sodium methylthiolate or methylthiol, polar aprotic solvent | Nucleophilic substitution on 3-halo intermediate |
| 3 | Introduction of trifluoromethyl at C-6 | Electrophilic trifluoromethylation reagent (e.g., Togni’s reagent) | Catalytic conditions, mild temperature |
| 4 | Acylation at N-1 with trifluoroethanone | 2,2,2-Trifluoroacetyl chloride, base, DCM or MeCN, 0–25 °C | Controlled acylation to avoid side reactions |
Analytical Confirmation and Purity Assessment
After synthesis, the compound’s structure and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to verify substitution patterns and trifluoromethyl groups.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess purity and isolate the desired product.
- Infrared (IR) Spectroscopy: To confirm functional groups such as carbonyl and methylthio.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Core synthesis | Cyclization of 2-aminopyridine with α-haloketones | Ritter-type or similar methods |
| Methylthio introduction | Nucleophilic substitution on 3-halo intermediate | Requires controlled temperature |
| Trifluoromethylation | Electrophilic trifluoromethylation reagents | Catalytic, mild conditions preferred |
| Acylation step | Reaction with trifluoroacetyl chloride | Base-mediated, low temperature |
| Solvents | DCE, DCM, MeCN | Anhydrous conditions recommended |
| Catalysts | Bi(OTf)3, p-TsOH | For cyclization step |
| Purification | Chromatography, recrystallization | To achieve high purity |
Research Findings and Practical Considerations
- The multi-step synthesis requires careful control of reaction parameters to avoid degradation of sensitive trifluoromethyl and methylthio groups.
- Use of Lewis acid catalysts such as bismuth triflate enhances cyclization efficiency in the core formation step.
- Trifluoromethylation is best performed at late stages to avoid interference with earlier steps.
- The final acylation step must be carefully monitored to prevent overreaction or hydrolysis.
- Analytical methods confirm the successful incorporation of all functional groups and the compound’s suitability for research applications.
This comprehensive synthesis approach reflects current best practices for preparing 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone, leveraging state-of-the-art methodologies and analytical techniques to ensure high-quality material for pharmaceutical research.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone has emerged as a promising lead compound in the development of glucagon-like peptide 1 receptor (GLP-1R) agonists. These agonists are being explored for their potential in treating type 2 diabetes by enhancing glucose responsiveness and increasing GLP-1 secretion .
Case Studies and Research Findings
- GLP-1R Agonism : Research indicates that compounds derived from this scaffold exhibit significant binding affinities to GLP-1R, leading to enhanced insulin secretion and reduced blood glucose levels in preclinical models .
- Antimicrobial Properties : Preliminary studies have suggested that similar compounds may possess antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It has been found to inhibit enzymes involved in metabolic pathways, affecting cellular processes such as signaling and metabolism .
- Cellular Effects : The compound influences cell function by modulating gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells, indicating its potential use in oncology .
Synthesis Routes
The synthesis of this compound typically involves multi-step synthetic routes. Common strategies include:
- Formation of the Imidazo Core : Utilizing established methods for constructing imidazo[1,5-a]pyridine derivatives.
- Functional Group Modifications : Introducing trifluoromethyl and methylthio groups through electrophilic aromatic substitution reactions.
Mechanism of Action
The mechanism by which 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,5-a]pyridine Derivatives
Ethyl 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (CAS: 2061269-22-3)
- Structural Differences: Replaces the methylthio group at position 3 with a phenyl ring and substitutes the trifluoroethanone with an ethyl ester (-COOEt) at position 1.
- The ester moiety may enhance solubility but decrease electrophilicity relative to the trifluoroethanone group.
- Molecular Weight : 368.7 g/mol (vs. ~354.7 g/mol for the target compound) .
Imidazo[1,2-a]pyridine Derivatives
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine (Compound 2 in )
- Structural Differences : Features a bromine at position 8 (vs. chlorine in the target compound) and a chloromethyl (-CH₂Cl) group at position 2. The core imidazo[1,2-a]pyridine differs in ring fusion positions.
- Synthesis : Prepared via refluxing 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, yielding a 60% purified product .
- Applications: Serves as an intermediate for antitrypanosomal agents .
(E/Z)-1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime (CAS: 1823194-74-6)
- Structural Differences: Replaces the methylthio group with an oxime (-NOH) at position 3. The imidazo[1,2-a]pyridine core has a different ring fusion.
Triazolo[4,3-a]pyridine Derivatives
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-1H-pyrrole (CAS: 338773-77-6)
- Structural Differences : Substitutes the imidazo[1,5-a]pyridine core with a triazolo[4,3-a]pyridine system. The trifluoromethyl and chlorine substituents are retained, but the methylthio group is replaced with a pyrrole ring.
- Implications : The triazole core may confer greater metabolic stability but reduce π-π stacking interactions compared to imidazole-based analogs .
Key Structural and Functional Group Comparisons
Biological Activity
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone, also known as GS-1268, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
- Chemical Formula : C11H5ClF6N2OS
- Molecular Weight : 362.68 g/mol
- CAS Number : 1823184-43-5
- Purity : >95% .
The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition
Research indicates that GS-1268 has a significant inhibitory effect on AChE. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This property is particularly relevant for therapeutic applications in cognitive disorders.
Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 values indicating potency | |
| Neuroprotective Effects | Potential in neurodegenerative models | |
| Antioxidant Properties | Reduction of oxidative stress |
Case Studies and Research Findings
Several studies have explored the biological activity of GS-1268:
- Neuroprotective Studies :
- Cholinesterase Inhibition :
- Behavioral Studies in Animal Models :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what purification methods are recommended?
- Methodology : A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, intermediates like tetrachloromonospirophosphazenes can be reacted with carbazolyldiamines in tetrahydrofuran (THF) with triethylamine (EtN) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography after removing salts (e.g., triethylammonium chloride) via filtration .
- Key Considerations : Solvent choice (e.g., THF for solubility) and stoichiometric control of EtN to prevent side reactions.
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : H and C NMR are used to confirm hydrogen and carbon environments, particularly for distinguishing methylthio (-SMe), trifluoromethyl (-CF), and chloro substituents. Chemical shifts for imidazo[1,5-a]pyridine derivatives typically appear in aromatic regions (δ 7–9 ppm for H) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight accuracy (e.g., [M+H] ion matching theoretical values within 2 ppm error) .
- X-ray Crystallography : Supplementary Information (SI) from related studies provides crystallographic data to resolve ambiguous stereochemistry .
Advanced Research Questions
Q. How do the methylthio and trifluoromethyl groups influence the compound’s electronic properties and reactivity?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations can predict electron-withdrawing effects of -CF and the electron-donating nature of -SMe. These groups alter frontier molecular orbitals, impacting nucleophilic/electrophilic sites .
- Experimental Validation : Compare reactivity with analogs (e.g., replacing -SMe with -OMe) in cross-coupling reactions. Fluorine’s electronegativity may enhance stability against metabolic degradation in biological assays .
Q. How can contradictory spectroscopic data (e.g., unexpected H NMR peaks) be resolved?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting.
- 2D NMR Techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, especially in crowded aromatic regions .
- Isotopic Labeling : Introduce deuterated analogs to simplify spectra and assign overlapping signals .
Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological testing?
- Methodology :
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining bioactivity.
- Prodrug Design : Modify the trifluoroethanone moiety into a hydrolyzable ester or amide to increase hydrophilicity .
- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) for in vitro assays to prevent aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
